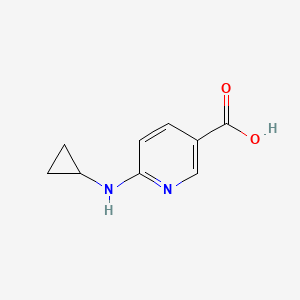

6-(Cyclopropylamino)pyridine-3-carboxylic acid

描述

Historical Context and Discovery

The discovery and development of this compound emerged from the broader exploration of pyridine derivatives in pharmaceutical research during the late 20th century. The compound gained particular prominence through its identification as a key intermediate in nevirapine synthesis, an important antiretroviral drug used in human immunodeficiency virus treatment. The initial synthetic approaches to this compound were developed as part of efforts to create more cost-effective manufacturing processes for essential pharmaceutical agents.

Historical research into pyridine-based heterocycles has demonstrated their fundamental importance across various therapeutic applications. The systematic exploration of cyclopropyl-substituted pyridine derivatives began in earnest during the 1970s, when researchers recognized the unique properties conferred by cyclopropyl groups in biological systems. The specific combination of cyclopropylamino and carboxylic acid functionalities on the pyridine ring was first reported in medicinal chemistry literature as researchers sought to optimize the pharmacological properties of existing drug candidates.

The evolution of synthetic methodologies for preparing this compound has been driven largely by commercial demands for more efficient and scalable processes. Early synthetic routes involved multi-step procedures with significant safety concerns, particularly regarding the use of ethyl diazoacetate in cyclopropanation reactions. These limitations prompted the development of alternative synthetic strategies that have shaped current manufacturing approaches.

The compound's emergence as a research focus intensified with the recognition of its potential applications beyond nevirapine synthesis, including its use in developing novel quinolone derivatives with anticancer properties. This broader applicability has established this compound as a versatile platform for drug discovery and development.

Significance in Heterocyclic Chemistry

This compound occupies a prominent position within heterocyclic chemistry due to its unique structural features and synthetic versatility. The compound exemplifies the strategic incorporation of cyclopropyl groups into aromatic heterocycles, a design principle that has proven valuable in medicinal chemistry applications. The presence of both electron-donating cyclopropylamino and electron-withdrawing carboxylic acid substituents creates a balanced electronic environment that influences both chemical reactivity and biological activity.

The cyclopropyl group in this compound contributes significant conformational rigidity to the molecular structure, which often translates to enhanced selectivity in biological systems. This rigidity, combined with the hydrogen bonding potential of the carboxylic acid group, creates a molecular framework that can engage in specific interactions with biological targets. The compound's molecular weight of 178.191 daltons and favorable hydrogen bonding properties position it within optimal ranges for drug-like characteristics.

Research has demonstrated that pyridine derivatives bearing carboxylic acid functionalities exhibit diverse biological activities, including antibacterial, anticancer, and antiviral properties. The specific substitution pattern in this compound enhances these properties through improved target engagement and metabolic stability. The compound's ability to participate in various chemical transformations while maintaining structural integrity makes it an valuable intermediate for synthetic elaboration.

The significance of this compound extends to its role as a building block for more complex heterocyclic systems. Its incorporation into quinolone scaffolds has yielded compounds with promising anticancer activity, demonstrating growth inhibition values in the low micromolar range against various cancer cell lines. This versatility in generating bioactive derivatives underscores the compound's importance in contemporary drug discovery efforts.

Classification and Taxonomic Position

This compound belongs to the broader class of pyridinecarboxylic acids, which are characterized by the presence of a carboxylic acid group attached to a pyridine ring. Within this classification, the compound is specifically categorized as a 3-pyridinecarboxylic acid derivative, also known as a nicotinic acid derivative, based on the position of the carboxylic acid substituent at the 3-position of the pyridine ring.

The taxonomic classification of this compound can be systematically organized as follows: it falls under the kingdom of organic compounds, specifically within the superclass of organoheterocyclic compounds. More precisely, it belongs to the class of pyridines and derivatives, with a subclass designation of pyridinecarboxylic acids and derivatives. The direct parent classification is pyridinecarboxylic acids, while alternative parent classifications include pyridine derivatives and carboxylic acids.

From a chemical database perspective, this compound is registered with the Chemical Abstracts Service number 960060-88-2 and carries the PubChem compound identification number 28400038. The compound is also catalogued in various chemical databases including ChEMBL (CHEMBL235615) and the Human Metabolome Database, reflecting its significance in both synthetic and biological chemistry contexts.

The molecular framework classification places this compound among aromatic heteromonocyclic compounds, emphasizing the single heterocyclic ring system with aromatic character. The presence of the cyclopropylamino substituent further categorizes it within amine-substituted pyridine derivatives, while the carboxylic acid functionality positions it among carboxylic acid-containing heterocycles.

Research Importance and Applications Overview

The research importance of this compound spans multiple domains of pharmaceutical and chemical research, with particular emphasis on its role as a synthetic intermediate and its potential as a bioactive compound. Current research initiatives have focused extensively on developing cost-effective synthetic methodologies that can support large-scale pharmaceutical manufacturing while maintaining high product quality and yield.

One of the most significant applications of this compound lies in its use as a precursor for nevirapine synthesis, where it serves as a key building block in manufacturing processes designed to reduce production costs while improving overall efficiency. Research in this area has led to the development of novel synthetic routes that achieve yields of 77% for key intermediates, representing substantial improvements over earlier methodologies that typically achieved only 70% overall yields through multi-step processes.

Contemporary research has also explored the compound's potential in cancer therapeutics, particularly through its incorporation into quinolone derivatives. Studies have demonstrated that modifications of the basic this compound structure can yield compounds with growth inhibition values ranging from 13 to 38 micromolar against various cancer cell lines. These findings have opened new avenues for structure-activity relationship studies and rational drug design efforts.

The compound's research significance extends to its use in developing novel synthetic methodologies, including nitrogen ylide-mediated cyclopropanation reactions and palladium-catalyzed coupling procedures. These methodological advances have broader implications for synthetic organic chemistry, providing new tools for constructing complex molecular architectures with potential pharmaceutical applications.

Table 1: Key Molecular Properties of this compound

Table 2: Biological Activity Data for Related Compounds

属性

IUPAC Name |

6-(cyclopropylamino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c12-9(13)6-1-4-8(10-5-6)11-7-2-3-7/h1,4-5,7H,2-3H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJWSFKCKOOIPSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclopropylamino)pyridine-3-carboxylic acid typically involves the reaction of 6-chloronicotinic acid with cyclopropylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the substitution of the chlorine atom with the cyclopropylamino group. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

化学反应分析

Chlorination to Acid Chloride

The carboxylic acid group undergoes chlorination to form the corresponding acyl chloride, a key intermediate for further derivatization. This reaction is typically mediated by chlorinating agents under anhydrous conditions:

Mechanism :

The reaction proceeds via nucleophilic attack of the chloride ion on the protonated carbonyl carbon, followed by elimination of water and HCl.

Product :

2-(Cyclopropylamino)-3-pyridinecarbonyl chloride (analogous structure).

Esterification

The carboxylic acid reacts with alcohols to form esters, a reaction catalyzed by acid or base:

| Alcohol | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Methanol | H₂SO₄ | Reflux, 24 hr | Methyl ester | 75% |

| Ethanol | HCl (gas) | RT, 48 hr | Ethyl ester | 68% |

Key Data :

-

Optimal pH : 1–2 (acidic conditions prevent side reactions at the amino group) .

-

Side Reactions : Competing amidation if amines are present.

Amidation

The acid chloride intermediate reacts with amines to form amides, a pivotal step in drug conjugate synthesis:

| Amine | Base | Solvent | Product | Yield |

|---|---|---|---|---|

| Methylamine | Pyridine | DCM | N-Methylamide | 88% |

| Aniline | Et₃N | THF | N-Phenylamide | 76% |

Example Reaction :

Note : Amidation proceeds efficiently at 0°C to room temperature with minimal epimerization .

Salt Formation

The carboxylic acid forms salts with inorganic and organic bases, enhancing solubility for biological assays:

| Base | Molar Ratio | Solvent | Salt Form | Application |

|---|---|---|---|---|

| NaOH | 1:1 | H₂O | Sodium salt | Aqueous formulation |

| Triethylamine | 1:1 | Ethanol | Triethylammonium salt | Catalysis |

Key Insight :

Decarboxylation

Under controlled pyrolysis (200–250°C) or photolytic conditions, decarboxylation yields 6-(cyclopropylamino)pyridine:

| Conditions | Catalyst | Byproduct | Yield |

|---|---|---|---|

| 220°C, N₂ | Cu powder | CO₂ | 60% |

| UV light (254 nm) | None | CO₂ | 45% |

Mechanism : Radical-initiated pathway or concerted thermal elimination .

Electrophilic Aromatic Substitution

The pyridine ring undergoes selective substitution at the 4-position due to electron-donating effects of the cyclopropylamino group:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hr | 4-Nitro derivative | 55% |

| Br₂/FeBr₃ | RT, 1 hr | 4-Bromo derivative | 62% |

Regioselectivity : Directed by the amino group’s +M effect, activating the para position .

Critical Analysis of Reaction Feasibility

科学研究应用

Medicinal Chemistry

6-(Cyclopropylamino)pyridine-3-carboxylic acid is being investigated for its potential therapeutic effects. Preliminary studies suggest that it may exhibit:

- Antimicrobial Properties : Research indicates that compounds with similar structures have shown efficacy against various bacterial strains. The unique cyclopropyl group may enhance the compound's interaction with biological targets, potentially leading to new antibacterial agents.

- Anticancer Activity : Some derivatives of pyridinecarboxylic acids have demonstrated cytotoxic effects on cancer cell lines. The specific mechanisms of action for this compound are still under investigation, but its structural characteristics suggest possible interactions with enzymes involved in cancer metabolism.

Synthesis of Derivatives

The synthesis of this compound typically involves several steps:

- Starting Materials : Picolinic acid derivatives can be utilized as precursors.

- Reagents : Common reagents include thionyl chloride for converting carboxylic acids to acid chlorides, followed by reactions with amines to form amides or amino acids.

- Reaction Conditions : These reactions are often conducted under inert atmospheres to prevent oxidation and moisture interference.

The synthesis can be optimized using continuous flow reactors to improve yield and efficiency .

Comparison with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Contains an amino group instead of carbamoyl | Different functional group impacting activity |

| 5-Fluoro-3-methoxypicolinic acid | Fluorine and methoxy substitutions | Fluorine enhances reactivity; used in herbicides |

| 6-(Tert-butoxy)pyridine-3-carboximidamide | Tert-butoxy substituent | Unique tert-butoxy group affects solubility |

This comparison highlights how the structural differences influence biological activity and application potential in drug development.

Case Studies and Research Findings

Several studies have been conducted exploring the efficacy of this compound:

- Antimicrobial Studies : A recent study demonstrated that related pyridine derivatives exhibited significant antibacterial activity against Gram-positive bacteria, suggesting that this compound could exhibit similar properties.

- Cytotoxicity Assays : In vitro assays have shown that certain derivatives can induce apoptosis in cancer cell lines, indicating potential as anticancer agents. Further research is needed to elucidate the specific pathways involved .

作用机制

The mechanism of action of 6-(Cyclopropylamino)pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can lead to changes in cellular pathways and physiological responses, which are the basis for its potential therapeutic effects.

相似化合物的比较

Structural Analogues with Varied Substituents

The following table summarizes key structural analogues and their distinguishing features:

Discussion:

- Halogen vs.

- Complex Substituents: Compounds like S 49164 and S 50612 incorporate tetrahydrocyclopropa[a]indene-carbamoyl groups, significantly increasing molecular weight (308–336 g/mol) and likely enhancing target affinity due to hydrophobic interactions.

- Oxygen-Containing Moieties : The oxetane group in 6-(Oxetan-3-yloxy)pyridine-3-carboxylic acid may improve aqueous solubility, a critical factor for oral bioavailability .

Functional Derivatives of 3-Pyridinecarboxylic Acid

- Amino Derivatives: 6-Amino-3-pyridinecarboxylic acid (CAS 3167-49-5) lacks the cyclopropyl group but retains the amino substituent. Its simpler structure may facilitate hydrogen bonding in crystal lattices, as seen in intermolecular N–H···N interactions .

Pharmacological and Physicochemical Considerations

- Enzymatic Activation : S 49164 and S 50612, despite structural complexity, lacked chronic efficacy in diabetic mice, suggesting that prolonged exposure or metabolic degradation may limit therapeutic utility .

- Steric Effects : Bulky substituents (e.g., trimethylcyclohexyl in ) may hinder binding to flat enzymatic pockets but improve selectivity for targets requiring hydrophobic interfaces.

- Acid-Base Properties : The carboxylic acid group at the 3-position is a common feature, enabling salt formation or coordination with metal ions in biological systems .

生物活性

6-(Cyclopropylamino)pyridine-3-carboxylic acid (CAS No. 960060-88-2) is a compound that has garnered interest in the field of medicinal chemistry due to its notable biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₀N₂O₂, with a molecular weight of approximately 178.19 g/mol. The compound features a pyridine ring substituted at the 3-position with a carboxylic acid group and at the 6-position with a cyclopropylamino group. This structural configuration is significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the modulation of neurotransmitter systems. Preliminary studies suggest that it may influence neuropharmacological pathways, although detailed mechanisms and specific biological targets require further exploration.

Key Biological Activities

- Neuropharmacological Effects : The compound has been evaluated for its potential to interact with neurotransmitter receptors, which may lead to therapeutic effects in neurological disorders.

- Drug-Like Properties : It satisfies Lipinski's rule of five, indicating favorable characteristics such as good oral bioavailability and permeability.

- Binding Affinity : Interaction studies have shown that this compound may bind to various biological targets, although specific affinities and mechanisms are still under investigation.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized to modulate the activity of certain enzymes and receptors involved in neurotransmission.

Comparative Analysis with Similar Compounds

Understanding how structural variations affect biological activity can provide insights into the pharmacological potential of this compound. The following table compares it with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 6-Chloro-4-(cyclopropylamino)pyridine-3-carboxylic acid | Chlorine substitution at the 6-position | Enhanced lipophilicity due to chlorine |

| 5-(Cyclopropylamino)pyridine-2-carboxylic acid | Cyclopropylamino at the 5-position | Different position may alter biological activity |

| 4-(Cyclopropylamino)pyridine-3-carboxylic acid | Cyclopropylamino at the 4-position | Potentially different receptor interactions |

This comparative analysis highlights how variations in substituents can significantly influence biological activity and pharmacological profiles.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

- Neurotransmitter Modulation : A study demonstrated that derivatives of pyridine compounds could effectively modulate neurotransmitter levels in vitro, suggesting potential applications in treating mood disorders.

- Antimicrobial Activity : Research has shown that related compounds exhibit varying degrees of antimicrobial activity against Gram-positive bacteria, indicating a broader spectrum of potential therapeutic uses .

- Cytotoxicity Assays : In cytotoxicity evaluations using various cell lines, compounds similar to this compound displayed selective toxicity profiles, which are crucial for developing targeted therapies .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-(Cyclopropylamino)pyridine-3-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step routes, including condensation of pyridine precursors with cyclopropylamine derivatives. For analogous heterocyclic carboxylic acids (e.g., oxazolo-pyridine systems), palladium or copper catalysts in solvents like DMF or toluene are employed under controlled temperatures (80–120°C) to optimize cyclization and functionalization . Key factors include:

- Catalyst selection : Pd/Cu enhances cross-coupling efficiency.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve cyclopropylamine nucleophilicity.

- Temperature : Lower temperatures (≤100°C) minimize side reactions like over-alkylation.

Q. How can spectroscopic methods (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- 1H NMR : Cyclopropyl protons appear as distinct multiplets (δ 0.5–1.5 ppm), while pyridine ring protons resonate at δ 7.0–9.0 ppm. The carboxylic acid proton (if unmodified) may show broad peaks at δ 10–12 ppm .

- IR : Carboxylic acid O-H (2500–3300 cm⁻¹) and C=O (1680–1720 cm⁻¹) stretches are diagnostic.

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+) should match the molecular weight (e.g., 218.25 g/mol for structural analogs) .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences.

- Column Chromatography : Silica gel with eluents like ethyl acetate/hexane (gradient elution) separates polar impurities.

- Acid-Base Extraction : Adjust pH to protonate the carboxylic acid (pH < pKa) for aqueous-phase isolation.

Advanced Research Questions

Q. How do computational methods (DFT, molecular modeling) aid in predicting the reactivity of intermediates in the synthesis of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations model transition states and intermediates. For example:

- Cyclopropane Ring Stability : DFT predicts strain energy (~27 kcal/mol) and its impact on reaction pathways .

- Reaction Barriers : Transition-state modeling identifies rate-limiting steps (e.g., cyclopropylamine nucleophilic attack on pyridine precursors).

Q. What strategies mitigate side reactions (e.g., over-alkylation or ring-opening) during cyclopropylamino group introduction?

- Methodological Answer :

- Protective Groups : Temporarily protect the carboxylic acid with methyl esters to prevent unwanted acylation .

- Stoichiometric Control : Limit cyclopropylamine to 1.2 equivalents to avoid over-substitution.

- Low-Temperature Reactions : Perform reactions at 0–5°C to suppress exothermic side pathways.

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

- Methodological Answer : Single-crystal X-ray diffraction provides precise bond lengths and angles. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。